An In-Depth Technical Guide to 4-Iodobutyl Acetate: Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to 4-Iodobutyl Acetate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobutyl acetate is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal iodide and an acetate ester, allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of 4-iodobutyl acetate. Furthermore, it delves into its critical applications in drug development, particularly its role as an alkylating agent and a linker in the construction of targeted therapeutics and imaging agents.
Molecular Structure and Chemical Identity
4-Iodobutyl acetate, with the chemical formula C₆H₁₁IO₂, is a linear alkyl ester containing a primary iodide. The presence of two distinct functional groups—an ester and an alkyl iodide—at opposite ends of a flexible four-carbon chain underpins its utility in chemical synthesis.
Figure 1: Chemical structure of 4-Iodobutyl acetate.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-iodobutyl acetate | [1] |
| CAS Number | 40596-44-9 | [2][3] |
| Molecular Formula | C₆H₁₁IO₂ | [4][5] |
| Molecular Weight | 242.05 g/mol | [4][5] |
| Appearance | Colorless to pale yellow or brown liquid | [4][6] |
| Canonical SMILES | CC(=O)OCCCCI | |
| InChI Key | FLPVVTDEKLGZDZ-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physicochemical properties of 4-iodobutyl acetate are crucial for its handling, storage, and application in various chemical reactions. It is a relatively dense liquid with limited solubility in water but is soluble in common organic solvents.[6] It is also noted to be light-sensitive, necessitating storage in dark containers.[6][7]
Table 2: Physicochemical Data for 4-Iodobutyl Acetate
| Property | Value | Source(s) |
| Density | 1.61 g/mL at 25 °C | [5][6][7] |
| Boiling Point | 94-95 °C at 5.5 mmHg | [5][6][7] |
| Flash Point | 195 °F (90.6 °C) | [6][7] |
| Refractive Index (n²⁰/D) | 1.497 | [5][6][7] |
| Water Solubility | Difficult to mix | [4][6] |
| Vapor Pressure | 0.0551 mmHg at 25 °C | [6] |
Synthesis of 4-Iodobutyl Acetate
There are two primary and efficient methods for the synthesis of 4-iodobutyl acetate: the Finkelstein reaction and the direct esterification of 4-iodobutanol. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Finkelstein Reaction: A Halogen Exchange Approach
The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from other alkyl halides.[4][6] This Sₙ2 reaction involves treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone, in which sodium iodide is soluble, but the resulting sodium chloride or bromide is not. This precipitation drives the equilibrium towards the formation of the alkyl iodide.[4][6]
Figure 2: Workflow for the synthesis of 4-iodobutyl acetate via the Finkelstein reaction.
Experimental Protocol: Finkelstein Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyl acetate in acetone.
-
Addition of Reagent: Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium chloride will form as the reaction proceeds.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: The filtrate is concentrated under reduced pressure to remove the acetone. The resulting crude product can be purified by vacuum distillation to yield pure 4-iodobutyl acetate.
The causality behind this experimental design lies in Le Chatelier's principle. The use of acetone as a solvent is critical because it selectively solubilizes the sodium iodide reactant while precipitating the sodium chloride byproduct, thus driving the reversible reaction to completion.
Esterification of 4-Iodobutanol
A more direct approach involves the esterification of 4-iodobutanol with acetic anhydride or acetyl chloride.[6] This method is advantageous if 4-iodobutanol is readily available. The reaction is typically catalyzed by a base, such as pyridine, or a strong acid.
Experimental Protocol: Esterification with Acetic Anhydride
-
Reaction Setup: In a flask, dissolve 4-iodobutanol in a suitable solvent like dichloromethane or pyridine.
-
Reagent Addition: Slowly add acetic anhydride to the solution, often in the presence of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: The reaction mixture is then washed with water, a dilute acid solution (to remove pyridine), and a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.
Spectroscopic Analysis
A thorough understanding of the spectroscopic data of 4-iodobutyl acetate is essential for its identification and quality control.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-iodobutyl acetate provides a clear map of the proton environments within the molecule.
Table 3: Predicted ¹H NMR Spectral Data for 4-Iodobutyl Acetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -CH₂-O- |
| ~3.20 | Triplet | 2H | -CH₂-I |
| ~2.05 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.90 | Multiplet | 2H | -CH₂-CH₂-I |
| ~1.70 | Multiplet | 2H | -O-CH₂-CH₂- |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
Table 4: Predicted ¹³C NMR Spectral Data for 4-Iodobutyl Acetate
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | -C=O |
| ~63.5 | -CH₂-O- |
| ~32.0 | -CH₂-CH₂-I |
| ~29.5 | -O-CH₂-CH₂- |
| ~21.0 | -C(=O)-CH₃ |
| ~6.0 | -CH₂-I |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-iodobutyl acetate displays characteristic absorption bands for its functional groups.
Table 5: Key FT-IR Absorption Bands for 4-Iodobutyl Acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H (alkane) stretching |
| ~1740 | Strong | C=O (ester) stretching |
| ~1240 | Strong | C-O (ester) stretching |
| ~1050 | Medium | C-O stretching |
| ~640 | Medium | C-I stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-iodobutyl acetate will show a molecular ion peak and characteristic fragmentation patterns. The presence of iodine (atomic mass 127) will be a key feature.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 242.
-
Loss of Acetoxy Group: Fragmentation leading to the loss of the acetoxy group (CH₃COO•), resulting in a C₄H₈I⁺ fragment at m/z = 183.
-
Loss of Iodine: A peak corresponding to the loss of an iodine atom (I•), giving a C₆H₁₁O₂⁺ fragment at m/z = 115.
-
Acylium Ion: A prominent peak at m/z = 43 corresponding to the acetyl cation (CH₃CO⁺).
-
Iodide Ion: A peak at m/z = 127 corresponding to I⁺.
Applications in Drug Discovery and Development
The dual functionality of 4-iodobutyl acetate makes it a valuable reagent in medicinal chemistry and drug development, primarily as an alkylating agent and as a component in the synthesis of bifunctional linkers.
Role as an Alkylating Agent
Alkylating agents are a class of anticancer drugs that act by covalently attaching an alkyl group to DNA, thereby disrupting DNA replication and leading to cancer cell death.[8][9] The primary iodide in 4-iodobutyl acetate serves as a good leaving group in nucleophilic substitution reactions, allowing it to act as an alkylating agent. It can be used to introduce a four-carbon chain with a terminal acetate group onto various nucleophilic sites in a target molecule, such as amines, thiols, or phenols. This modification can be used to alter the pharmacokinetic properties of a drug or to introduce a handle for further functionalization.
Utility in Bifunctional Linkers for Bioconjugation
4-Iodobutyl acetate is a precursor for the synthesis of heterobifunctional linkers, which are crucial components of antibody-drug conjugates (ADCs) and other targeted therapies.[4][6] These linkers connect a targeting moiety, such as an antibody, to a therapeutic payload. The iodide can be displaced by a nucleophile on one biomolecule, while the ester can be hydrolyzed to a carboxylic acid or alcohol for conjugation to a second biomolecule.
Figure 3: Conceptual workflow for the use of 4-iodobutyl acetate in the synthesis of bifunctional linkers for bioconjugation.
Application in PET Radiotracer Synthesis
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled tracers.[10] The synthesis of these tracers often involves the rapid and efficient incorporation of a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into a bioactive molecule. 4-Iodobutyl acetate can serve as a precursor in the synthesis of PET radiotracers. The iodide can be displaced by a radiolabeled nucleophile, or the acetate can be modified to introduce a radiolabel.
Safety and Handling
4-Iodobutyl acetate is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] It is irritating to the eyes, respiratory system, and skin.[6] All work should be conducted in a well-ventilated fume hood. As it is light-sensitive, it should be stored in a tightly sealed, dark container in a cool, dry place away from sources of ignition.[6]
Conclusion
4-Iodobutyl acetate is a valuable and versatile reagent with a well-defined chemical structure and predictable reactivity. Its synthesis is straightforward, and its physicochemical properties are well-documented. The presence of both an alkyl iodide and an ester functional group makes it a powerful tool for medicinal chemists and drug development professionals. Its applications as an alkylating agent and in the construction of bifunctional linkers for targeted therapies and imaging agents highlight its importance in the ongoing quest for more effective and specific medicines. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in the synthesis of novel therapeutic and diagnostic agents.
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